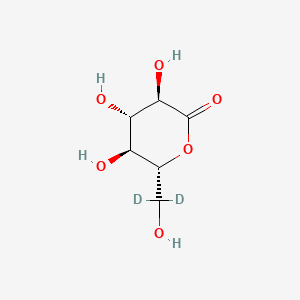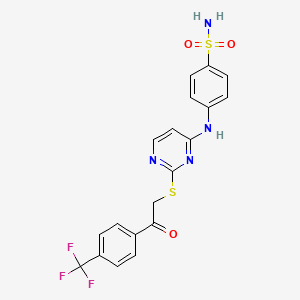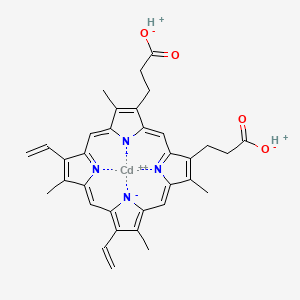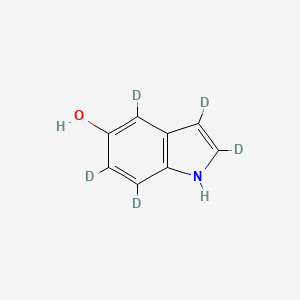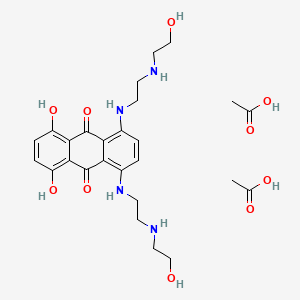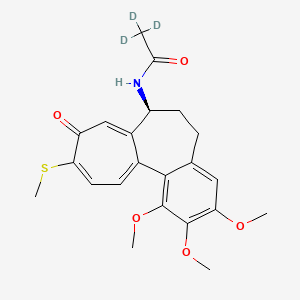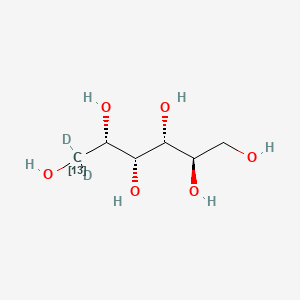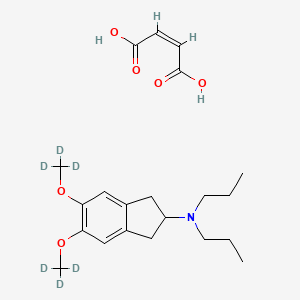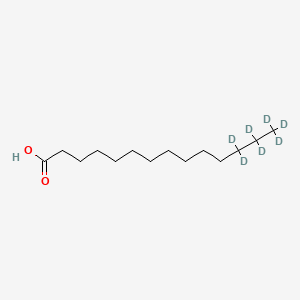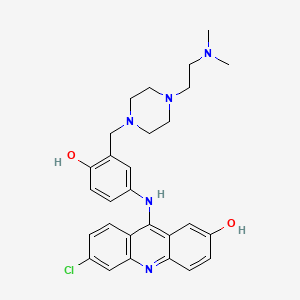
Ercc1-xpf-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ercc1-xpf-IN-1 is a small molecule inhibitor specifically designed to target the ERCC1-XPF heterodimer, a structure-specific endonuclease involved in DNA repair processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ercc1-xpf-IN-1 typically involves a series of organic reactions, including the formation of key intermediates through nucleophilic substitution and subsequent functional group modifications. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis protocols while ensuring compliance with safety and environmental regulations. This includes optimizing reaction conditions for large-scale reactors, implementing efficient purification techniques, and ensuring consistent quality control throughout the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ercc1-xpf-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different levels of biological activity and specificity .
Applications De Recherche Scientifique
Ercc1-xpf-IN-1 has a wide range of scientific research applications:
Mécanisme D'action
Ercc1-xpf-IN-1 exerts its effects by binding to the ERCC1-XPF heterodimer, inhibiting its endonuclease activity. This inhibition prevents the repair of DNA interstrand crosslinks and other DNA lesions, leading to increased sensitivity of cancer cells to DNA-damaging agents. The molecular targets include the catalytic subunit XPF and the DNA-binding subunit ERCC1, which are essential for the endonuclease’s function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Compound 4: Another inhibitor of ERCC1-XPF with a similar mechanism of action.
Epigallocatechin-3-gallate (EGCG): A green tea polyphenol with structural similarity to ERCC1-XPF inhibitors.
Compound 6: A derivative of the parent compound with enhanced inhibitory activity.
Uniqueness
Ercc1-xpf-IN-1 stands out due to its high specificity and potency in inhibiting the ERCC1-XPF heterodimer. Its unique structural features allow for effective binding and inhibition, making it a valuable tool in both research and therapeutic applications .
Propriétés
Formule moléculaire |
C28H32ClN5O2 |
|---|---|
Poids moléculaire |
506.0 g/mol |
Nom IUPAC |
6-chloro-9-[3-[[4-[2-(dimethylamino)ethyl]piperazin-1-yl]methyl]-4-hydroxyanilino]acridin-2-ol |
InChI |
InChI=1S/C28H32ClN5O2/c1-32(2)9-10-33-11-13-34(14-12-33)18-19-15-21(4-8-27(19)36)30-28-23-6-3-20(29)16-26(23)31-25-7-5-22(35)17-24(25)28/h3-8,15-17,35-36H,9-14,18H2,1-2H3,(H,30,31) |
Clé InChI |
BQWNIOWWZCEWFX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCN1CCN(CC1)CC2=C(C=CC(=C2)NC3=C4C=C(C=CC4=NC5=C3C=CC(=C5)Cl)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



